molecular formula C21H17NO4S B2548181 N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]propanamide CAS No. 883958-60-9

N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]propanamide

Cat. No. B2548181
M. Wt: 379.43
InChI Key: OGMSAMHUTKYUCI-UHFFFAOYSA-N
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Description

The compound N-[3-(4-methoxyphenyl)-4-oxo- benzothiolo[3,2-b]pyran-2-yl]propanamide is a synthetic molecule that appears to be related to various heterocyclic compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the methoxyphenyl group and the benzothiolo[3,2-b]pyran core are present in similar compounds that have been studied for their biological properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from various substituted benzaldehydes or indanones, followed by reactions with isothiocyanates or hydrazinobenzenesulfonamide to introduce the desired functional groups . For instance, indenopyrazoles were synthesized from indanones and phenyl isothiocyanates in a two-step process . Similarly, benzenesulfonamides were prepared starting from substituted benzaldehydes . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as IR-NMR spectroscopy and single-crystal X-ray diffraction . For example, the crystal structure of a benzothieno[3,2-b]pyran derivative showed a nearly coplanar arrangement of the fused rings, which is nearly perpendicular to the methoxyphenyl ring . Theoretical calculations, including density functional theory (DFT), have been used to predict the molecular geometry, vibrational frequencies, and chemical shift values .

Chemical Reactions Analysis

The chemical reactions of these compounds are not explicitly detailed in the provided papers. However, the presence of functional groups such as methoxy, carboxylate, and sulfonamide suggests that these molecules could participate in various chemical reactions, including hydrogen bonding and π-π interactions, which are important for their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the crystal structure analysis reveals the potential for hydrogen bonding and π-π interactions, which could affect solubility and stability . Polarographic studies of related compounds have shown that they undergo reduction in multiple electron steps, which is indicative of their electrochemical behavior . Theoretical studies provide insights into the molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties, which are crucial for understanding the reactivity and interaction with biological targets .

Scientific Research Applications

Organic Synthesis Applications

The compound and its derivatives are pivotal in organic synthesis, enabling the creation of a variety of complex molecules. For instance, Agekyan and Mkryan (2015) illustrated the synthesis of p-aminobenzoic acid diamides using related chemical structures, highlighting their utility in constructing diamides through acylation reactions (A. A. Agekyan & G. G. Mkryan, 2015). Furthermore, Ma et al. (2018) developed a phosphine-catalyzed annulation method to synthesize benzothieno[3,2-b]pyran derivatives, demonstrating the compound's role in facilitating complex ring-forming reactions (Shanshan Ma, A. Yu, & Xiangtai Meng, 2018).

Material Science and Luminescent Properties

In the field of material science, benzothiazole derivatives, including structures related to the target compound, have been explored for their luminescent properties. Lu et al. (2017) investigated benzothiazole derivatives for white light emission applications, demonstrating their potential in developing white-light emitting devices due to their varied emission properties (Fengxian Lu, Rui-bo Hu, Shuangqing Wang, Xudong Guo, & Guoqiang Yang, 2017).

Biological Activity Investigations

Compounds structurally related to "N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]propanamide" have been evaluated for various biological activities. Doria et al. (1991) synthesized and examined a series of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides for their immunomodulating activity, discovering that these molecules could enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses (G. Doria, A. Isetta, R. Ferreccio, et al., 1991). Additionally, Kendre, Landge, and Bhusare (2015) prepared a series of novel derivatives and assessed their anti-bacterial, antifungal, and anti-inflammatory activities, showcasing the compound's versatility in contributing to potential therapeutic agents (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).

Safety And Hazards

The safety and hazards associated with “N-[3-(4-methoxyphenyl)-4-oxo-1benzothiolo[3,2-b]pyran-2-yl]propanamide” are not readily available in the retrieved data.


Future Directions

The future directions for research on “N-[3-(4-methoxyphenyl)-4-oxo-1benzothiolo[3,2-b]pyran-2-yl]propanamide” are not readily available in the retrieved data.


Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c1-3-16(23)22-21-17(12-8-10-13(25-2)11-9-12)18(24)20-19(26-21)14-6-4-5-7-15(14)27-20/h4-11H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMSAMHUTKYUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=O)C2=C(O1)C3=CC=CC=C3S2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]propanamide

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